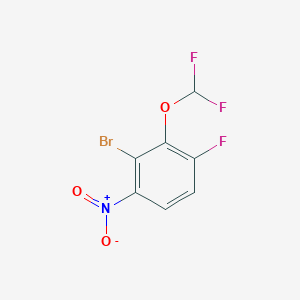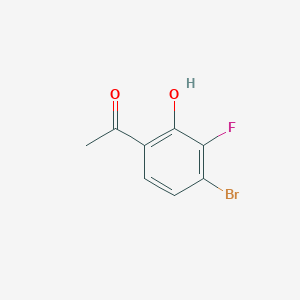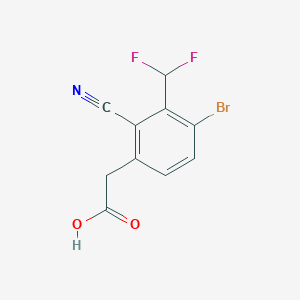
4-Bromo-2-cyano-3-fluorobenzoic acid
Overview
Description
4-Bromo-2-cyano-3-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C8H3BrFNO2. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-3-fluorobenzoic acid typically involves the halogenation and nitration of benzoic acid derivatives. One common method includes the reaction of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and iodide in an acidic medium to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. This intermediate is then reacted with cyanide under nitrogen protection to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like aryl boronic acids in palladium-catalyzed coupling reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Palladium-Catalyzed Coupling: Utilizes palladium catalysts and aryl boronic acids under inert conditions.
Reduction: Employs lithium aluminum hydride in anhydrous solvents.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Biaryl Intermediates: Formed through palladium-catalyzed coupling reactions.
Amines: Produced by the reduction of the cyano group.
Carboxylic Acids: Resulting from oxidation reactions.
Scientific Research Applications
4-Bromo-2-cyano-3-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of biologically active compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen and cyano groups enable it to form strong interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-Cyano-3-fluorobenzoic Acid: Shares the cyano and fluorine substituents but lacks the bromine atom.
4-Bromo-2-fluorobenzoic Acid: Contains bromine and fluorine but lacks the cyano group.
Uniqueness: 4-Bromo-2-cyano-3-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOYJGUJZVXUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)





